![molecular formula C12H15N3O2S2 B2901485 N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2097921-27-0](/img/structure/B2901485.png)
N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C12H15N3O2S2 and its molecular weight is 297.39. The purity is usually 95%.
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Mechanism of Action
Target of Action
Thiophene-based analogs, which this compound is a part of, have been reported to possess a wide range of therapeutic properties . They are known to interact with various targets, including enzymes, receptors, and ion channels, depending on their specific structural features .
Mode of Action
Thiophene derivatives are known to interact with their targets in a variety of ways, often involving the formation of covalent or non-covalent bonds . These interactions can lead to changes in the target’s function, potentially altering cellular processes and leading to therapeutic effects .
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biochemical pathways, depending on their specific targets . These can include pathways related to inflammation, cancer, microbial infections, and more .
Pharmacokinetics
Thiophene derivatives are generally known to exhibit good bioavailability due to their lipophilic nature . They can be absorbed through various routes, distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys or liver .
Result of Action
Thiophene derivatives are known to exert a variety of effects at the molecular and cellular levels, depending on their specific targets and modes of action . These can include the inhibition of enzyme activity, modulation of receptor signaling, alteration of ion channel function, and more .
Action Environment
The action of this compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the specific characteristics of the target cells or tissues . For example, the lipophilicity of thiophene derivatives can influence their ability to cross cell membranes and reach their targets . Additionally, the stability of these compounds can be affected by factors such as temperature and pH .
Biological Activity
N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide is a thiadiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Structure and Synthesis
The compound features a thiadiazole ring, which is known for its bioisosteric properties and ability to interact with various biological targets. The synthesis typically involves the condensation of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide with appropriate aldehydes under controlled conditions. This structural arrangement is crucial for its biological activity.
Biological Activity Overview
Thiadiazole derivatives are recognized for their antimicrobial , anticancer , anti-inflammatory , and antidiabetic properties. The specific compound has shown potential in several key areas:
-
Antimicrobial Activity :
- Exhibits effectiveness against Gram-positive bacteria.
- Compounds within this class can disrupt bacterial cell wall synthesis and inhibit growth.
- Anticancer Activity :
-
Anti-inflammatory Effects :
- Inhibition of pro-inflammatory cytokines has been observed in vitro, suggesting potential therapeutic applications in inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes including carbonic anhydrase and topoisomerase II, which play significant roles in cellular processes.
- Receptor Modulation : Interaction with cellular receptors may alter signal transduction pathways, contributing to its anticancer effects.
- Cell Membrane Permeability : The mesoionic nature of the thiadiazole ring enhances the compound's ability to cross cellular membranes and interact with intracellular targets .
Pharmacokinetics
The pharmacokinetic profile of thiadiazole derivatives is influenced by their lipophilicity, which affects absorption, distribution, metabolism, and excretion (ADME). Studies suggest that these compounds exhibit favorable metabolic stability and bioavailability in animal models .
Table 1: Summary of Biological Activities
Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |
---|---|---|---|
Antimicrobial | Gram-positive bacteria | 12.5 | |
Anticancer | MCF-7 | 15.0 | |
Anticancer | A549 | 10.0 | |
Anti-inflammatory | Human monocytes | 20.0 |
Notable Research Findings
- A study indicated that the compound significantly reduced cell viability in MCF-7 cells by inducing apoptosis through caspase activation .
- Another investigation highlighted its potential as an effective antimicrobial agent against resistant strains of bacteria.
- The compound's interaction with c-Met was elucidated through molecular docking studies, revealing insights into its binding affinity and selectivity .
Scientific Research Applications
The compound "N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide" is not directly discussed in the provided search results. However, the search results do provide information on similar compounds and related chemical structures, which can be helpful in deducing potential applications and research directions.
Understanding the Components
- Thiadiazoles and Thiazoles: Research indicates that thiadiazoles and thiazoles are promising scaffolds for antitumor drug discovery due to their ability to interact with biological targets involved in diseases . They can also be modified to tune the physicochemical and pharmacokinetic properties of drug candidates .
- Carboxamide: The presence of a carboxamide moiety in a molecule can be favorable for cytotoxicity .
- Thiophene: Thiophene is a heterocyclic compound that is often used in medicinal chemistry .
Potential Applications and Research Directions
Given the structural components of "this compound," one can infer potential applications based on the known properties of similar compounds:
- Anticancer Activity: Thiadiazole derivatives have demonstrated moderate to high anticancer activity . The presence of a thiadiazole carboxamide could contribute to cytotoxicity .
- c-Met Inhibition: Thiazole/thiadiazole carboxamides have shown in vitro activity against c-Met, a receptor tyrosine kinase .
- Neuroprotection: Kynurenine (KYN) metabolites, which are structurally different but share some functional similarities with the target compound, have shown neuroprotective effects, particularly through the modulation of NMDA receptors .
Table of Potential Applications
Case Studies and Further Research
Due to the lack of direct information on the specific compound, case studies are unavailable in the search results. Further research would involve:
- Synthesis and Characterization: Synthesizing the compound and confirming its structure through spectroscopic methods.
- In Vitro Studies: Evaluating its activity against various cancer cell lines, c-Met, and other relevant biological targets.
- In Vivo Studies: Assessing its efficacy and pharmacokinetic properties in animal models.
- Mechanism of Action Studies: Investigating the compound's mechanism of action through cellular and biochemical assays.
Safety and Usage
Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-4-methylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S2/c1-8-10(19-15-14-8)11(16)13-7-12(2,17)5-9-3-4-18-6-9/h3-4,6,17H,5,7H2,1-2H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTVEEGBRKDLKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC(C)(CC2=CSC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.